molecular formula C9H17N3O2S2 B14676296 Carbamodithioic acid, di-4-morpholinyl- CAS No. 37600-58-1

Carbamodithioic acid, di-4-morpholinyl-

Cat. No.: B14676296
CAS No.: 37600-58-1
M. Wt: 263.4 g/mol
InChI Key: HYUXOXBMXLJONN-UHFFFAOYSA-N
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Description

Morpholine, a six-membered heterocycle containing oxygen and nitrogen, imparts unique electronic and steric properties to the compound. Dithiocarbamates generally exhibit chelating properties, enabling metal complexation, and their bioactivity often depends on substituent groups .

Properties

CAS No.

37600-58-1

Molecular Formula

C9H17N3O2S2

Molecular Weight

263.4 g/mol

IUPAC Name

dimorpholin-4-ylcarbamodithioic acid

InChI

InChI=1S/C9H17N3O2S2/c15-9(16)12(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2,(H,15,16)

InChI Key

HYUXOXBMXLJONN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N(C(=S)S)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamodithioic acid, di-4-morpholinyl- can be synthesized through several methods. One common approach involves the reaction of morpholine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:

Morpholine+Carbon disulfide+BaseCarbamodithioic acid, di-4-morpholinyl-\text{Morpholine} + \text{Carbon disulfide} + \text{Base} \rightarrow \text{Carbamodithioic acid, di-4-morpholinyl-} Morpholine+Carbon disulfide+Base→Carbamodithioic acid, di-4-morpholinyl-

The reaction is usually carried out under reflux conditions, with the temperature maintained around 80°C. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of carbamodithioic acid, di-4-morpholinyl- often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and chromatography for further purification.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, di-4-morpholinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Carbamodithioic acid, di-4-morpholinyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Research has explored its use in developing drugs for treating infections and other diseases.

    Industry: It is used in the production of pesticides, herbicides, and other agricultural chemicals.

Mechanism of Action

The mechanism of action of carbamodithioic acid, di-4-morpholinyl- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between di-4-morpholinylcarbamodithioic acid and related compounds from the evidence:

Compound Name CAS Number Molecular Formula Substituents/Metal Primary Applications Key Properties
Carbamodithioic acid, di-4-morpholinyl- N/A Hypothetical: C₉H₁₆N₂O₂S₂ Di-4-morpholinyl Inferred: Rubber/Pharma High polarity (morpholine O/N), moderate stability
Zineb 12427-38-2 C₄H₆N₂S₄Zn 1,2-Ethanediylbis, Zn complex Fungicide Releases ethylene thiourea; regulated under EPCRA
Maneb 13194-48-4 C₄H₆N₂S₄Mn 1,2-Ethanediylbis, Mn complex Fungicide Neurotoxic; degrades to ETU
ZBEC-70 (Dibenzyldithiocarbamate) 14726-36-4 C₃₀H₂₈N₂S₄Zn Dibenzyl, Zn complex Rubber accelerator High thermal stability; low volatility
Carbamodithioic acid, diethyl- 84836-78-2 C₅H₁₁NS₂ Diethyl Intermediate/Agrochemical Volatile; limited environmental persistence

Substituent Effects on Properties

  • Polarity and Solubility : The morpholinyl groups in the target compound enhance polarity compared to alkyl (diethyl, dipentyl) or aryl (dibenzyl) substituents, likely increasing solubility in polar solvents. This contrasts with ZBEC-70’s benzyl groups, which promote hydrophobicity .
  • Bioactivity and Toxicity: Ethylenebis-dithiocarbamates (zineb, maneb) act as fungicides but degrade into toxic metabolites like ethylene thiourea (ETU).
  • Thermal Stability: Metal complexes (e.g., Zn in ZBEC-70) enhance thermal stability, critical for rubber processing. Non-metal dithiocarbamates (e.g., diethyl-) are less stable, limiting industrial utility .

Regulatory and Environmental Considerations

  • Zineb and maneb are listed under the Emergency Planning and Community Right-to-Know Act (EPCRA) due to their environmental and health risks .
  • Morpholine rings may undergo faster biodegradation than aromatic substituents (e.g., benzyl in ZBEC-70), reducing environmental persistence .

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